N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide
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Overview
Description
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Mechanism of Action
Target of Action
The primary target of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide is the estrogen receptor β (ERβ) . This compound acts as a full antagonist with a 36-fold selectivity for ERβ over ERα . ERβ plays a crucial role in various biological processes, including the regulation of immune response, maintenance of cardiovascular health, and modulation of nervous system functions .
Mode of Action
This compound interacts with its target, ERβ, by binding to the receptor and blocking its activity . This antagonistic action prevents the activation of ERβ by endogenous estrogens, thereby inhibiting the downstream effects mediated by this receptor .
Biochemical Pathways
The compound’s antagonistic action on ERβ affects various biochemical pathways. ERβ is involved in numerous signaling pathways that regulate cell proliferation, apoptosis, and differentiation . By blocking ERβ, the compound can influence these pathways and potentially exert antitumor effects .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The compound’s antagonistic action on ERβ can have significant molecular and cellular effects. For instance, it has been used to distinguish the various activities of the two estrogen receptors . In some tumors expressing ERα and ERβ, estrogen can have opposite effects, with ERα enhancing and ERβ suppressing tumor cell growth . Therefore, the compound’s selective antagonism of ERβ could potentially enhance cell growth in certain cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous estrogens can affect the compound’s action, as these hormones are the natural ligands for ERβ . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in the large-scale production of pyrazolo[1,5-a]pyrimidines .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions are common, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation often employs reagents like N-bromosuccinimide, while alkylation uses alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and other molecular targets.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O2/c13-12(14,15)9-4-10-16-5-7(6-19(10)18-9)17-11(20)8-2-1-3-21-8/h1-6H,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBDVWKSIHGONG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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